molecular formula C12H13BrO4 B3041720 Ethyl 2-(2-acetyl-4-bromophenoxy)acetate CAS No. 34849-50-8

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate

Cat. No.: B3041720
CAS No.: 34849-50-8
M. Wt: 301.13 g/mol
InChI Key: NGJROWIAIGCUGO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.13 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a bromophenoxy moiety. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The acetyl group can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxyacetates.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-acetyl-4-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromophenoxy moiety can interact with enzymes and receptors, modulating their activities. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-bromophenoxy)acetate: Lacks the acetyl group, leading to different reactivity and applications.

    Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate: Contains a fluorine atom instead of bromine, resulting in altered chemical properties and biological activities.

    Ethyl 2-(2-acetyl-4-chlorophenoxy)acetate:

Properties

IUPAC Name

ethyl 2-(2-acetyl-4-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJROWIAIGCUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (2.1 g, 9.8 mmol, 1 eq) and K2CO3 (2.4 g, 17.4 mmol, 1.8 eq) in 15 mL of DMF was added 1.3 mL of bromo-acetic acid ethyl ester (11.7 mmol, 1.2 eq) under nitrogen. After 12 h, the mixture was worked up and crude compound recrystallized to give (2-acetyl-4-bromo-phenoxy)-acetic acid ethyl ester in 97% yield (2.87 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.3 (t, J=7.1 Hz, 3 H) 2.7 (s, 3 H) 4.3 (q, J=7.1 Hz, 2 H) 4.7 (s, 2 H) 6.7 (d, J=8.8 Hz, 1 H) 7.5 (dd, J=8.8, 2.8 Hz, 1 H) 7.9 (d, J=2.8 Hz, 1 H).
Quantity
2.1 g
Type
reactant
Reaction Step One
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2.4 g
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reactant
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Quantity
15 mL
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solvent
Reaction Step One
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1.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl bromoacetate (0.62 mL) was added to a mixture of 5-bromo-2-hydroxyacetophenone (1.0 g) and potassium carbonate (0.96 g) in N,N-dimethylformamide (10 mL) at room temperature with stirring, and the mixture was stirred at that temperature overnight. Water and ethyl acetate were added to the reaction mixture. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to afford ethyl (2-acetyl-4-bromophenoxy)acetate as a crude product.
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

13.31 g of 2-acetyl-4-bromophenol, 11.0 g of ethyl bromoacetate and 9.7 g of anhydrous potassium carbonate were refluxed under heating in 70 ml of acetone for 2 hours. Insoluble materials were removed by filtration, and the resulting filtrate was concentrated and dried. The residue thus obtained was dissolved in chloroform, washed with water, and then dried to remove the solvent. The thus treated residue was washed with a mixed solvent system of ethanol and n-hexane to isolate insoluble crystals by filtration. In this way, 16.82 g of ethyl (2-acetyl-4-bromophenyl)oxyacetate was obtained in the form of colorless plate crystals.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one (10 g, 46.50 mmol) in N,N-dimethylformamide (80 mL) was added sodium hydroxide (2.23 g, 92.92 mmol) and then stirred for 1 hour at room temperature. Ethyl 2-bromoacetate (8.24 g, 49.34 mmol) was added dropwise and stirred overnight at room temperature. The reaction mixture was quenched by the addition of water (200 mL), adjusted to pH 5 with HCl (3N), extracted with ethyl acetate (50 mL×3), dried over anhydrous sodium sulfate, and concentrated under vacuum to give a residue which was purified by silica gel chromatography (5% ethyl acetate in petroleum ether) to afford ethyl 2-(2-acetyl-4-bromophenoxy)acetate as a light yellow oil (8.9 g, 64%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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